molecular formula C27H22N2O2S2 B2521337 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methoxynaphthalene-2-carboxamide CAS No. 325988-45-2

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methoxynaphthalene-2-carboxamide

Cat. No.: B2521337
CAS No.: 325988-45-2
M. Wt: 470.61
InChI Key: OBCHHCKRKQOGFA-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methoxynaphthalene-2-carboxamide is a useful research compound. Its molecular formula is C27H22N2O2S2 and its molecular weight is 470.61. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Compounds with a similar benzothiazole structure have been found to exhibit antibacterial activity , suggesting that the compound may target bacterial cells.

Mode of Action

Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . This suggests that the compound may interact with its targets in a way that disrupts their normal function, leading to the observed biological effects.

Biochemical Pathways

Given the broad range of biological activities associated with benzothiazole derivatives , it is likely that multiple pathways are affected. These could include pathways related to cell growth and division, signal transduction, and metabolic processes.

Pharmacokinetics

A study on similar benzothiazole-arylamide derivatives suggested a favorable pharmacokinetic profile .

Result of Action

Given the compound’s potential antibacterial activity , it may result in the inhibition of bacterial growth and division, disruption of bacterial metabolic processes, or induction of bacterial cell death.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O2S2/c1-31-21-15-17-9-3-2-8-16(17)14-19(21)25(30)29-27-24(18-10-4-6-12-22(18)32-27)26-28-20-11-5-7-13-23(20)33-26/h2-3,5,7-9,11,13-15H,4,6,10,12H2,1H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCHHCKRKQOGFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C4=C(S3)CCCC4)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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